1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone
Overview
Description
1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a nitro group at the 5-position. The presence of these substituents significantly influences the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone can be synthesized through various synthetic routes, including:
Electrophilic Aromatic Substitution (EAS): This method involves the nitration of 4-chloro-2-fluorobenzene followed by Friedel-Crafts acylation to introduce the ethanone group.
Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a suitable leaving group on a nitro-substituted benzene ring with an ethanone group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, which are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of substituents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Typical reagents include halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃).
Major Products Formed:
Oxidation: this compound can be oxidized to form 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanoic acid.
Reduction: Reduction can yield 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanamine.
Substitution: Substitution reactions can lead to the formation of various halogenated derivatives.
Scientific Research Applications
1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the effects of halogenated nitro compounds on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity is influenced by the electron-withdrawing effects of the nitro and fluorine groups, which make the benzene ring more susceptible to electrophilic attack. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone is compared with other similar compounds, such as:
1-(4-Chloro-2-fluorophenyl)ethanone: This compound lacks the nitro group, resulting in different reactivity and applications.
1-(4-Chloro-2-fluoro-5-nitrobenzene): This compound has a different functional group, leading to distinct chemical properties and uses.
Properties
IUPAC Name |
1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO3/c1-4(12)5-2-8(11(13)14)6(9)3-7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOODLQYGNBCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.